molecular formula C12H16O B1367052 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene CAS No. 53483-16-2

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene

Cat. No.: B1367052
CAS No.: 53483-16-2
M. Wt: 176.25 g/mol
InChI Key: WRKAPIQETROJHX-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, also known as 3-dimethoxyphenylpropene, is a synthetic compound that has been used as an intermediate in the synthesis of various complex molecules. It is a colorless liquid with a characteristic odor. The compound has been used in the pharmaceutical and agrochemical industries for the synthesis of several drugs and pesticides. 3-dimethoxyphenylpropene has been studied extensively in the laboratory and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Clinical Evaluation in Coronary Vasodilation

A clinical study evaluated the effects of a coronary vasodilator closely related to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, specifically focusing on patients with angina pectoris. This study provides insights into the potential therapeutic applications of similar compounds in cardiovascular diseases (Sandler, 1960).

Tetrahydropyranyl Protecting Group in Chemistry

Research has explored the use of similar compounds as protecting groups in organic chemistry. This includes studies on the utility and effectiveness of these compounds in facilitating complex chemical reactions, which is an important aspect of synthetic chemistry (Horning, Kavadias, & Muchowski, 1970).

Role in Adsorption and Kinetic Studies

Studies have investigated the adsorption of similar compounds onto acid zeolites and their role as intermediates in chemical reactions. This research contributes to understanding the kinetics and mechanisms of reactions involving these compounds (Fornés, García, Martí, & Fernández, 1998).

Synthesis and Reaction Studies

Research has been conducted on the synthesis and reactions of compounds structurally similar to this compound. This includes the study of their synthesis, reaction with other compounds, and the formation of complex chemical structures, providing valuable information for synthetic organic chemistry (Pimenova, Krasnych, Goun, & Miles, 2003).

Photoinduced Cycloaddition Studies

Research has also been conducted on photoinduced 1,3-dipolar cycloaddition reactions involving compounds similar to this compound. This area of study is crucial for understanding light-induced chemical reactions, which have applications in photochemistry and materials science (Gilgen, Heimgartner, & Schmid, 1974).

Chemical Constituents of Propolis

A study identified novel compounds in Mexican propolis, including compounds structurally related to this compound. This highlights the compound's occurrence in natural products and its potential biomedical applications (Lotti, Campo Fernández, Piccinelli, Cuesta‐Rubio, Márquez Hernández, & Rastrelli, 2010).

Properties

IUPAC Name

2-methoxy-1,3-dimethyl-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-6-11-7-9(2)12(13-4)10(3)8-11/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKAPIQETROJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498162
Record name 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53483-16-2
Record name 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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